Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin
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Overview
Description
Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin is a synthetic porphyrin compound with the molecular formula C48H36N4NiO8 and a molecular weight of 855.52 g/mol . This compound is known for its unique structure, which includes a nickel ion coordinated to a porphyrin ring substituted with 3-methoxy-4-hydroxyphenyl groups. It is used in various fields, including catalysis, electrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin typically involves the reaction of nickel salts with a porphyrin precursor. One common method is the condensation of pyrrole with 3-methoxy-4-hydroxybenzaldehyde in the presence of an acid catalyst, followed by the insertion of a nickel ion into the porphyrin ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as chloroform or methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as column chromatography or recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(iii) porphyrin complexes.
Reduction: It can be reduced to form nickel(i) porphyrin complexes.
Substitution: The methoxy and hydroxy groups on the phenyl rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions include various nickel porphyrin complexes with different oxidation states and substituted phenyl rings .
Scientific Research Applications
Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential use in photodynamic therapy for cancer treatment.
Medicine: It is explored for its antimicrobial properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin involves the coordination of the nickel ion to the porphyrin ring, which allows it to participate in various redox reactions . The methoxy and hydroxy groups on the phenyl rings can also interact with other molecules, enhancing the compound’s reactivity . The molecular targets and pathways involved include the stabilization of phenoxyl radicals and the decomposition of hydroperoxides .
Comparison with Similar Compounds
Similar Compounds
- Ni(ii) meso-Tetra (4-hydroxyphenyl) porphine
- Cu(ii) meso-Tetra (4-hydroxyphenyl) porphine
- Co(iii) meso-Tetra (4-hydroxyphenyl) porphine chloride
Uniqueness
Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin is unique due to the presence of both methoxy and hydroxy groups on the phenyl rings, which enhance its reactivity and make it suitable for a wider range of applications compared to similar compounds .
Biological Activity
Ni(II) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin (TMHPP) is a synthetic metalloporphyrin known for its unique structural and functional properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and electrochemistry, due to its significant biological activities, including antioxidant properties, potential therapeutic applications, and electrocatalytic capabilities.
Chemical Structure and Properties
TMHPP features a nickel ion coordinated to a porphyrin ring that is substituted with four 3-methoxy-4-hydroxyphenyl groups. Its molecular formula is C37H36N4NiO4, with a molecular weight of approximately 855.51 g/mol. The methoxy and hydroxy substitutions enhance its solubility and reactivity compared to other porphyrins, making it suitable for specialized applications in biological systems and materials science .
Antioxidant Properties
Research indicates that TMHPP exhibits notable antioxidant activity, which may provide protective effects against oxidative stress. This property is crucial in preventing cellular damage caused by reactive oxygen species (ROS). Studies have shown that TMHPP can scavenge free radicals effectively, contributing to its potential use in therapeutic formulations aimed at oxidative stress-related diseases .
Interaction with Biological Systems
TMHPP interacts with various biological macromolecules, including proteins and nucleic acids, facilitating diverse biological activities. Its ability to influence cellular processes positions it as a candidate for developing therapeutic agents targeting diseases such as cancer and viral infections . Specifically, TMHPP has been explored for its antiviral properties, particularly in inhibiting the entry of viruses like HIV into host cells .
Electrocatalytic Activity
TMHPP has demonstrated significant electrocatalytic properties, particularly in the oxidation of alcohols and the reduction of oxygen. When immobilized on electrode surfaces, it enhances the efficiency of electrochemical reactions, making it valuable in sensor technology and energy conversion applications . The compound's ability to facilitate electron transfer reactions underpins its potential utility in developing advanced electrochemical sensors for detecting gases and biomolecules .
Comparative Analysis with Other Porphyrins
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Nickel(II) tetrakis (4-hydroxyphenyl) porphyrin | C32H28N4NiO4 | Lacks methoxy substitution; different electronic properties |
Cobalt(II) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin | C37H36N4CoO4 | Different metal center affects reactivity |
Zinc(II) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin | C37H36N4ZnO4 | Exhibits fluorescence; used in photodynamic applications |
The comparative analysis highlights TMHPP's distinct substitution pattern that enhances its solubility and reactivity compared to other metalloporphyrins. This characteristic makes TMHPP particularly suitable for specialized applications in electrochemistry and medicinal chemistry .
Case Studies
- Antioxidant Efficacy : A study demonstrated that TMHPP significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. The compound exhibited a dose-dependent response, indicating its potential as an antioxidant agent .
- Electrocatalytic Performance : Research involving the use of TMHPP-modified electrodes showed enhanced electrocatalytic activity for oxygen reduction reactions compared to unmodified electrodes. This improvement was attributed to the favorable electronic properties imparted by the porphyrin structure .
- Antiviral Activity : In vitro studies indicated that TMHPP could inhibit HIV-1 entry into host cells by disrupting critical interactions between viral components and cellular receptors. This finding opens avenues for further exploration of TMHPP as a potential antiviral therapeutic .
Properties
Molecular Formula |
C48H36N4NiO8 |
---|---|
Molecular Weight |
855.5 g/mol |
IUPAC Name |
2-methoxy-4-[10,15,20-tris(4-hydroxy-3-methoxyphenyl)porphyrin-22,24-diid-5-yl]phenol;nickel(2+) |
InChI |
InChI=1S/C48H36N4O8.Ni/c1-57-41-21-25(5-17-37(41)53)45-29-9-11-31(49-29)46(26-6-18-38(54)42(22-26)58-2)33-13-15-35(51-33)48(28-8-20-40(56)44(24-28)60-4)36-16-14-34(52-36)47(32-12-10-30(45)50-32)27-7-19-39(55)43(23-27)59-3;/h5-24H,1-4H3,(H4-2,49,50,51,52,53,54,55,56);/q-2;+2 |
InChI Key |
VZWKMDHNKMYMBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)O)OC)C8=CC(=C(C=C8)O)OC)C=C4)C9=CC(=C(C=C9)O)OC)[N-]3)O.[Ni+2] |
Origin of Product |
United States |
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